Colon Cancer Antiproliferative Activity vs. Urolithin A
In a direct head-to-head comparison using the Caco-2 human colon cancer cell line, isourolithin A (3,9-dihydroxy-6H-benzo[c]chromen-6-one) exhibited significantly lower antiproliferative potency than its isomer urolithin A [1]. At 48 hours, isourolithin A displayed an IC50 value of 69.7 ± 4.5 μM, whereas urolithin A demonstrated an IC50 of 49.2 ± 3.8 μM under identical conditions [1]. The 1.4-fold difference in potency is mechanistically linked to the differential rate of glucuronidation—a key metabolic inactivation pathway—which is substantially higher for isourolithin A [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 69.7 ± 4.5 μM |
| Comparator Or Baseline | Urolithin A (3,8-dihydroxy isomer): 49.2 ± 3.8 μM |
| Quantified Difference | 1.4-fold lower potency (20.5 μM higher IC50) |
| Conditions | Caco-2 human colon cancer cell line; MTT assay; 48-hour treatment |
Why This Matters
This quantitative potency differential is critical for researchers designing dose-response experiments; substituting isourolithin A with urolithin A would introduce a 40% potency overestimation, confounding interpretation of antiproliferative mechanisms.
- [1] González-Sarrías, A., et al. (2017). Antiproliferative activity of the ellagic acid-derived gut microbiota isourolithin A and comparison with its urolithin A isomer: the role of cell metabolism. European Journal of Nutrition, 56, 831–841. doi:10.1007/s00394-015-1131-7 View Source
